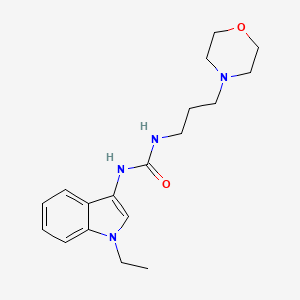

1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea

Description

1-(1-Ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a urea derivative featuring a 1-ethylindole moiety linked via a urea bridge to a 3-morpholinopropyl chain. This compound belongs to a class of molecules where the urea group serves as a central pharmacophore, enabling interactions with biological targets through hydrogen bonding and dipole interactions.

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(3-morpholin-4-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-2-22-14-16(15-6-3-4-7-17(15)22)20-18(23)19-8-5-9-21-10-12-24-13-11-21/h3-4,6-7,14H,2,5,8-13H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKDXHWWELHVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea typically involves the following steps:

Formation of the Indole Intermediate: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Ethylation of Indole: The indole intermediate is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Urea Formation: The ethylated indole is reacted with an isocyanate derivative to form the urea moiety.

Attachment of Morpholinopropyl Group: Finally, the morpholinopropyl group is introduced through a nucleophilic substitution reaction using 3-chloropropylmorpholine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The morpholinopropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and inflammatory disorders.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Industry: The compound may be used as a precursor in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(3-morpholinopropyl)urea ()

- Structure : Replaces the 1-ethylindole group with a 3-chlorophenyl ring.

- Molecular Formula : C₁₄H₂₀ClN₃O₂ (average mass 297.78).

- The chlorine atom may enhance electronegativity and influence binding specificity compared to the ethylindole’s bulkier, planar structure.

Benzo-thiadiazole Urea Analogs ()

- Example: 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3-morpholinopropyl)-urea (14d).

- Structure : Features a benzo-thiadiazole ring instead of indole.

- Synthesis: High purity (97–99%) via optimized protocols, suggesting robust synthetic routes for morpholinopropyl-urea derivatives .

- Implications : The thiadiazole’s electron-deficient nature may alter electronic properties compared to indole’s electron-rich system, impacting solubility and target engagement.

Indole-Containing Compounds with Varied Substituents

Elastic Organic Crystal Compound 1 ()

- Structure : (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one.

- Key Features : Retains the 1-ethylindole group but replaces urea with a ketone-based linker.

- Properties : Exhibits thermal stability (melting point 467 K) and elastic emissive behavior, highlighting the role of the indole moiety in material science applications .

Pyrrole-2,5-dione Derivatives ()

- Example: 3-(Benzo[d]isoxazol-3-yl)-4-(6-fluoro-1-(3-morpholinopropyl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione (7f).

- Structure: Combines indole, morpholinopropyl, and a pyrrole-dione core.

- Synthesis : Lower yields (11.5–38.1%) compared to urea analogs, possibly due to the complexity of the dione formation .

- Melting Points : Higher range (180–228°C) than typical urea derivatives, suggesting stronger intermolecular forces in the solid state.

Substituent Effects on Propyl Chains

Morpholinopropyl vs. Isopropyloxy ()

- Compound BG14524 : 1-(1-ethyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea.

- Molecular Weight: 303.4 vs. ~365.5 (estimated for the target compound with morpholinopropyl).

- Impact: The morpholinopropyl group introduces polarity and hydrogen-bonding capacity, which could improve aqueous solubility and pharmacokinetics compared to the isopropyloxy chain.

Implications for Research and Development

The comparison underscores the importance of the urea group and substituent choice in modulating physicochemical and biological properties. For instance:

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea, a synthetic organic compound, is notable for its potential applications in medicinal chemistry and biological research. This compound belongs to the class of urea derivatives and features an indole ring, which is known for its diverse biological activities. The combination of the ethyl-substituted indole and the morpholinopropyl group enhances its solubility and bioavailability, making it a candidate for further investigation in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 330.4 g/mol. The structure includes an indole moiety, which contributes to its interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C18H26N4O2 |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 899990-75-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions may modulate the activity of target proteins, leading to various biological effects, such as inhibition of enzymes or receptors involved in disease processes .

Medicinal Chemistry Applications

Research indicates that this compound has potential as a pharmaceutical intermediate in developing drugs targeting neurological and inflammatory disorders. Its structural features suggest it may act as an inhibitor for various biological pathways.

Antimicrobial Activity

Recent studies have explored the compound's role as a microbial efflux pump inhibitor (EPI) . In particular, derivatives containing the indole structure have shown promise in enhancing the efficacy of existing antibiotics by preventing bacterial resistance mechanisms. For instance, certain derivatives demonstrated significant activity against Staphylococcus aureus strains by inhibiting the NorA efflux pump, which is crucial for antibiotic resistance .

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives similar to this compound:

- Indole Derivatives as EPIs : A study evaluated a series of indole derivatives for their ability to inhibit NorA efflux pumps in S. aureus. Among the tested compounds, some exhibited enhanced EPI activity compared to traditional inhibitors like reserpine, suggesting a potential therapeutic role in combating antibiotic resistance .

- Synergistic Effects with Antibiotics : Checkerboard assays conducted with ciprofloxacin revealed that certain indole derivatives could significantly lower the minimum inhibitory concentration (MIC) of antibiotics against resistant strains, indicating their potential use as adjunct therapies in antibiotic regimens .

Comparison with Similar Compounds

The unique combination of the ethyl-substituted indole and morpholinopropyl groups distinguishes this compound from other similar urea derivatives. For example:

| Compound Name | Key Features |

|---|---|

| 1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea | Methyl substitution may alter bioactivity |

| 1-(1-ethyl-1H-indol-3-yl)-3-(3-piperidinopropyl)urea | Different piperidine group affects solubility |

| 1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinobutyl)urea | Variation in side chain length influences activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.